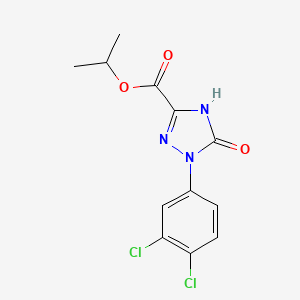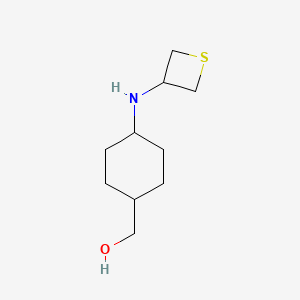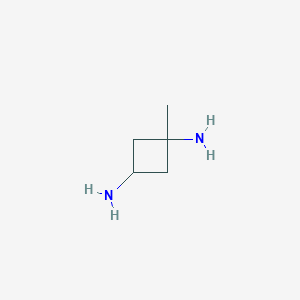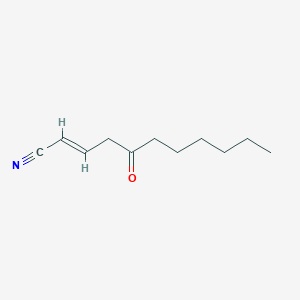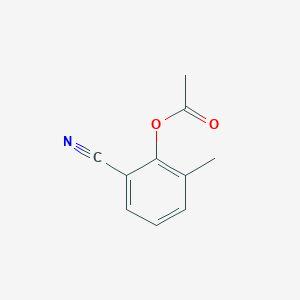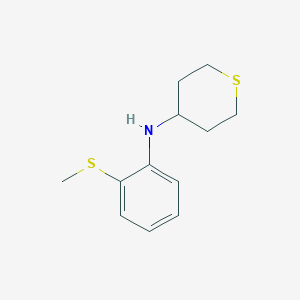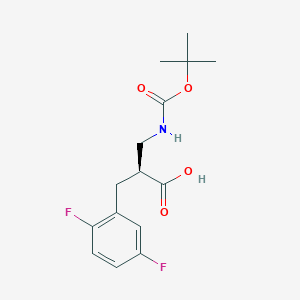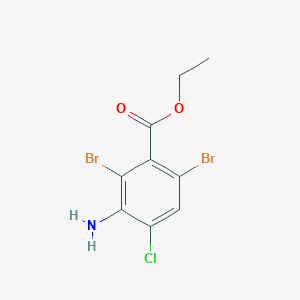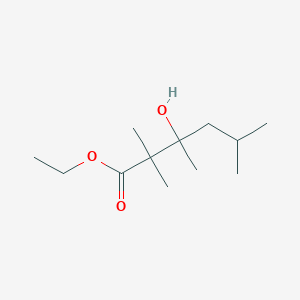
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate is an organic compound with the molecular formula C12H24O3This compound is an intermediate in the synthesis of 2,2,3,5-tetramethylhexanoic acid, which is used in analytical studies to determine the total organic acid content in aqueous coolants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be synthesized through the esterification of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,3,5-tetramethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,3,5-tetramethylhexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity against Coxsackievirus.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its interactions with enzymes and receptors in biological systems can lead to various biochemical effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Similar in structure but lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,3-trimethyl-5-ethylheptane: Another related compound with a different arrangement of methyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-7-15-10(13)11(4,5)12(6,14)8-9(2)3/h9,14H,7-8H2,1-6H3 |
InChI Key |
YURZTOWLAMVLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


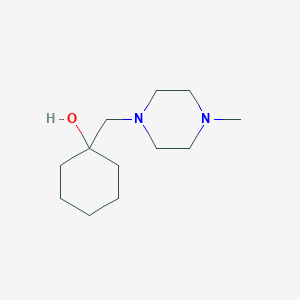

![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
